Cas no 70414-06-1 (ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)-)

ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)-
- 3,4-Dihydro-1-(trifluoromethyl)isoquinoline
- MFCD31009158
- 70414-06-1
- SCHEMBL7298902
- 1-(Trifluoromethyl)-3,4-dihydroisoquinoline
-
- MDL: MFCD31009158
- Inchi: InChI=1S/C10H8F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4H,5-6H2
- InChI Key: BFFSDNWSLTUMCF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 199.06088375g/mol
- Monoisotopic Mass: 199.06088375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.4Ų
- XLogP3: 2.8
ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB279003-1 g |
3,4-Dihydro-1-(trifluoromethyl)isoquinoline; . |
70414-06-1 | 1g |
€890.00 | 2022-06-11 | ||
abcr | AB279003-1g |
3,4-Dihydro-1-(trifluoromethyl)isoquinoline; . |
70414-06-1 | 1g |
€890.00 | 2024-04-16 |
ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)- Related Literature
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)-
Introduction to ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL) and Its Applications in Modern Chemical Biology
The compound with the CAS number 70414-06-1, specifically identified as ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL), represents a fascinating class of heterocyclic aromatic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework comprising a benzene ring fused with a pyridine-like structure, exhibits a rich chemical profile that makes it a valuable scaffold for developing novel therapeutic agents.
The trifluoromethyl group appended to the isoquinoline core is particularly noteworthy, as it introduces electron-withdrawing properties that can modulate the reactivity and binding affinity of the molecule. This modification has been strategically employed in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic profiles, and optimize interactions with biological targets. The presence of the 3,4-dihydro moiety further contributes to the compound's versatility, allowing for facile functionalization at multiple positions while maintaining its core pharmacophoric features.
In recent years, the study of ISOQUINOLINE derivatives has seen remarkable advancements, particularly in their application as intermediates for synthesizing bioactive molecules. Research has demonstrated that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl-substituted isoquinoline derivatives have been particularly investigated for their potential in oncology, where they are being explored as inhibitors of key signaling pathways involved in tumor growth and progression.
One of the most compelling aspects of ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL) is its role as a building block in the synthesis of more complex molecules. The trifluoromethyl group, known for its ability to enhance binding interactions with biological targets due to its strong electron-withdrawing effects and lipophilicity, has been successfully incorporated into various drug candidates. For instance, studies have shown that trifluoromethyl-substituted isoquinolines can act as potent kinase inhibitors by modulating the conformational dynamics of protein targets.
The chemical biology of this compound is further enriched by its ability to undergo diverse transformations under controlled conditions. Researchers have leveraged its reactivity to develop novel synthetic pathways that allow for the introduction of additional functional groups or modifications. These advances have not only expanded the synthetic toolbox for medicinal chemists but also provided new insights into the structural-activity relationships (SAR) governing biological activity. The dihydroisoquinoline scaffold, in particular, has been found to be highly adaptable for generating molecules with tailored properties.
Recent studies have also highlighted the potential of ISOQUINOLINE derivatives in addressing neurological disorders. The unique electronic properties imparted by the trifluoromethyl group have been shown to influence receptor binding affinities and downstream signaling cascades relevant to conditions such as Alzheimer's disease and Parkinson's disease. By fine-tuning the substitution patterns on the isoquinoline core, researchers are striving to develop more effective therapeutics that can target specific pathological mechanisms.
The pharmaceutical industry has taken note of these developments, with several companies investing in programs aimed at discovering and optimizing isoquinoline-based drug candidates. The structural diversity offered by this class of compounds allows for the exploration of multiple therapeutic modalities, making it an attractive area for innovation. Moreover, the growing body of evidence supporting their biological efficacy has spurred interest in large-scale synthesis methods that ensure high purity and yield.
From a synthetic chemistry perspective, ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL) serves as an excellent model system for studying reaction mechanisms and developing new catalytic strategies. Its incorporation into complex molecular architectures has enabled chemists to probe questions related to regioselectivity and stereoselectivity under various reaction conditions. These efforts have not only advanced our understanding of organic transformations but also provided practical solutions for constructing intricate drug-like molecules efficiently.
The versatility of this compound is further underscored by its application in material science research. Beyond pharmaceuticals, derivatives of ISOQUINOLINE have been explored as components in organic electronics due to their ability to form stable π-conjugated systems. These systems are crucial for designing light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other advanced materials that rely on electron delocalization properties inherent to aromatic structures.
In conclusion,ISOQUINOLINE derivatives, particularly those featuring a trifluoromethyl group at position 1 and a dihydro bridge between positions 3 and 4 (CAS no: 70414-06-1), represent a cornerstone in modern chemical biology research. Their unique structural features combined with their broad range of biological activities make them indispensable tools for drug discovery and material science applications. As research continues to uncover new facets of their chemistry and function,ISOQUINOLINE-based therapeutics are poised to play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
70414-06-1 (ISOQUINOLINE, 3,4-DIHYDRO-1-(TRIFLUOROMETHYL)-) Related Products
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
